![molecular formula C22H26N2O4 B1200898 Cabucine CAS No. 16812-97-8](/img/structure/B1200898.png)
Cabucine
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Overview
Description
Cabucine is a yohimban alkaloid.
Scientific Research Applications
Crystal Structures of Aromatic Hydroxylases in Angucycline Biosynthesis
Angucyclines, a group of aromatic polyketides produced in Streptomycetes, undergo complex enzymatic biosynthetic pathways. The study reports on the structures of PgaE and CabE, two homo-dimeric FAD and NADPH dependent aromatic hydroxylases involved in the early steps of angucycline core modification. These enzymes, which belong to the para-hydroxybenzoate hydroxylase fold family, differ significantly in their active sites compared to other aromatic hydroxylases, hinting at a complex mechanism involving dynamic rearrangements during substrate binding and catalysis (Koskiniemi et al., 2007).
Artificial Reconstruction of Cryptic Angucycline Antibiotic Biosynthetic Pathways
This study focuses on the reconstruction of biosynthetic pathways for angucycline-type aromatic polyketides. It explores the genetic potential of Streptomyces bacteria, with an emphasis on two gene clusters, pga and cab, which contain genes involved in angucycline modification. The research demonstrates how inactive or cryptic genes in native hosts can be utilized in biosynthetic processes to generate new compounds, potentially opening up avenues for novel drug discovery (Palmu et al., 2007).
NanoLuc A Small Luciferase in Bioluminescence Research
This review highlights the discovery and application of NanoLuc (NLuc), a small, highly stable, and bright bioluminescent protein. NLuc and its substrate offer significant advantages in sensitivity and stability over traditional systems like Firefly and Renilla luciferases. Its potential applications span across various biomedical fields, including molecular imaging and disease detection (England et al., 2016).
properties
CAS RN |
16812-97-8 |
---|---|
Product Name |
Cabucine |
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15R,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17+,20-/m0/s1 |
InChI Key |
DTDADHMBRZKXSC-IEGSVRCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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